molecular formula C10H19NO2 B13825239 [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine

Katalognummer: B13825239
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: GJPVRLSZCIDISK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine is a chemical compound with a unique structure that includes a cyclopentyl ring and a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to be incorporated into various chemical frameworks, making it valuable for synthetic chemists.

Biology

In biology, this compound may be used in the study of biochemical pathways and as a potential ligand for binding studies. Its structure allows it to interact with various biological molecules, making it useful for research in molecular biology.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine include other cyclopentyl and dioxolane derivatives. These compounds share structural similarities but may have different functional groups or substituents.

Uniqueness

What sets this compound apart is its specific combination of a cyclopentyl ring and a dioxolane ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

[1-(2-methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine

InChI

InChI=1S/C10H19NO2/c1-9(12-6-7-13-9)10(8-11)4-2-3-5-10/h2-8,11H2,1H3

InChI-Schlüssel

GJPVRLSZCIDISK-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCCO1)C2(CCCC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.